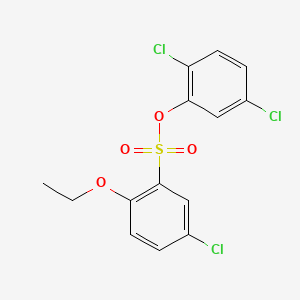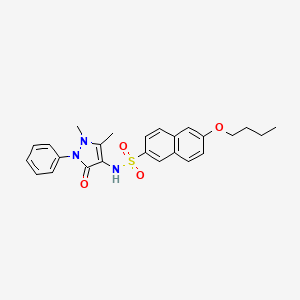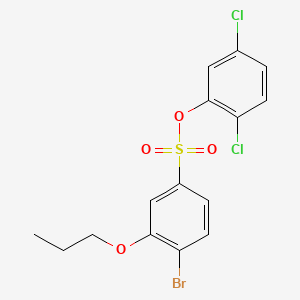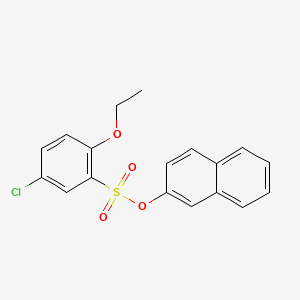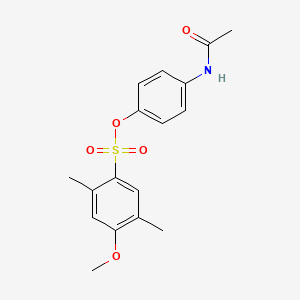
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, also known as TBS, is a sulfonamide compound that has been used in scientific research for many years. It is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. TBS has been shown to have antitumor effects in preclinical studies, and is currently being investigated as a potential treatment for cancer.
Mécanisme D'action
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide works by inhibiting the activity of CA IX, an enzyme that is overexpressed in many types of cancer cells. CA IX is involved in regulating the pH balance in cells, and is critical for the survival and growth of cancer cells. By inhibiting CA IX, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis). 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is its high potency and selectivity for CA IX. This makes it an attractive candidate for cancer treatment, as it can specifically target cancer cells while sparing healthy cells. However, one of the limitations of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide.
Orientations Futures
There are a number of potential future directions for research on 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors, which may be more effective than 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide in cancer treatment. Another area of interest is the development of combination therapies that include 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, which may enhance its antitumor activity. Finally, more research is needed to determine the optimal dosage and administration route for 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, as well as its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide involves several steps, including the reaction of 2-methylphenyl sulfonamide with tert-butyl bromoacetate, followed by the reaction of the resulting compound with ethyl magnesium bromide. The final step involves the reaction of the resulting compound with benzene-1-sulfonyl chloride to yield 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide.
Applications De Recherche Scientifique
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide works by inhibiting the activity of CA IX, which is overexpressed in many types of cancer cells. By inhibiting CA IX, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can disrupt the pH balance in cancer cells, leading to cell death.
Propriétés
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-6-23-17-12-11-15(19(3,4)5)13-18(17)24(21,22)20-16-10-8-7-9-14(16)2/h7-13,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYBXVQYGOULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

